![molecular formula C13H8BrFN4S B2931020 5-Bromo-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine CAS No. 2060361-29-5](/img/structure/B2931020.png)
5-Bromo-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-Bromo-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine” is a complex organic molecule that contains several functional groups, including a bromine atom, a fluorophenyl group, a thiazole ring, and a pyrimidine ring . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl, thiazole, and pyrimidine) suggests that the compound could have a planar structure. The bromine and fluorine atoms could introduce regions of high electron density, making the compound polar .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The bromine atom could be a good leaving group in nucleophilic substitution reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom and a fluorophenyl group could increase the compound’s density and boiling point compared to similar compounds without these groups .Aplicaciones Científicas De Investigación
Cell Kinetics and Cancer Research
The study by Riccardi et al. (1988) on cell kinetics in human malignancies with bromodeoxyuridine (BrdUrd) demonstrates the utility of brominated pyrimidine analogues in cancer research. BrdUrd, similar in function to the requested compound by involving a bromine atom, is incorporated into DNA of proliferating cells. This incorporation, coupled with flow cytometry, allows for detailed analysis of cell proliferation in cancers, aiding in the prognostic evaluation and treatment planning of various malignancies, including leukemia and brain tumors (Riccardi et al., 1988).
Radiosensitizing Applications in Gliomas
The pharmacological evaluation of BrdUrd, another brominated compound, by Russo et al. (1984) as a radiosensitizer in gliomas highlights its potential in enhancing the efficacy of radiotherapy in cancer treatment. The study discusses the infusion methods and pharmacokinetics of BrdUrd, emphasizing its role in potentially improving therapeutic outcomes in glioma patients through radiosensitization (Russo et al., 1984).
Imaging and Neurotransmitter Receptor Mapping
Passchier et al. (2000) investigated the quantitative imaging of serotonin receptors in healthy volunteers using a fluorinated compound, demonstrating the application of such compounds in neuroimaging. The study underscores the capability of fluorinated ligands in mapping neurotransmitter receptors, providing valuable insights into the brain's functional architecture and offering potential pathways for diagnosing and treating neurological disorders (Passchier et al., 2000).
Chemotherapy and Pharmacogenetics
Research on dihydropyrimidine dehydrogenase (DPD) deficiency by Ridge et al. (1998) explores the pharmacogenetics of Caucasian subjects, focusing on the metabolism of fluorouracil, a drug closely related to pyrimidine analogues. This study highlights the importance of understanding genetic predispositions to drug metabolisms, such as those involving fluorinated compounds, to prevent adverse reactions and optimize chemotherapy regimens (Ridge et al., 1998).
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could be a potential area of exploration for this compound.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
It’s worth noting that similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It’s known that the compound is a stable solid and has some solubility in common organic solvents like ethanol . Its solubility in water is relatively low , which could potentially affect its bioavailability.
Result of Action
Similar compounds have shown a wide range of biological activities , suggesting that this compound could potentially have diverse molecular and cellular effects.
Action Environment
The compound is stable, but under certain conditions, such as high temperatures or the presence of strong oxidizing agents, it may undergo decomposition . This suggests that environmental factors could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could include studying its synthesis, its reactivity, and its potential uses in various fields. It could be interesting to explore its biological activity, given the presence of several functional groups that are found in biologically active compounds .
Propiedades
IUPAC Name |
5-bromo-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN4S/c14-9-5-18-13(16)19-11(9)10-6-17-12(20-10)7-1-3-8(15)4-2-7/h1-6H,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBASUCONNNFGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C3=NC(=NC=C3Br)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride](/img/structure/B2930937.png)
![3-Benzyl 8-tert-butyl 1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B2930938.png)
![N,N'-bis(4-ethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2930940.png)
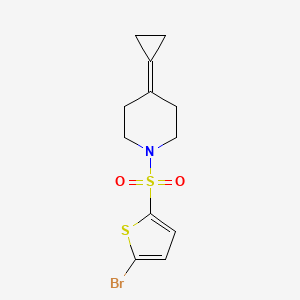
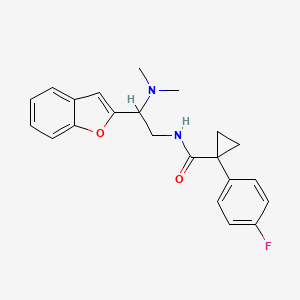
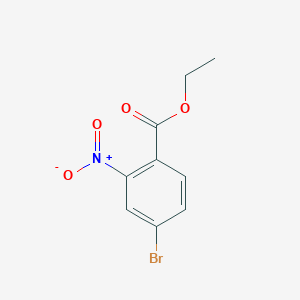
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2930944.png)
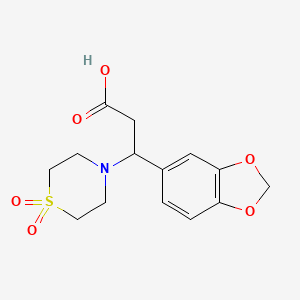
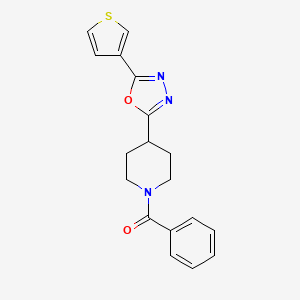
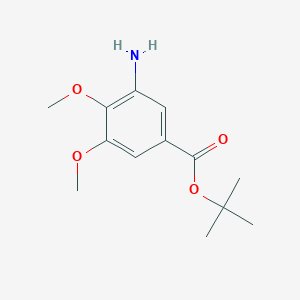
![4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid](/img/structure/B2930952.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2930955.png)
![5-bromo-N-[(2-carbamoylanilino)-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B2930958.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B2930959.png)